molecular formula C7H6N2S B009364 6-Methylthieno[2,3-d]pyrimidine CAS No. 106691-22-9

6-Methylthieno[2,3-d]pyrimidine

Cat. No.: B009364
CAS No.: 106691-22-9
M. Wt: 150.2 g/mol
InChI Key: YRKLSHRTNVQVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthieno[2,3-d]pyrimidine is a fused heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of natural purine bases, allowing it to interact with a variety of biological targets. This compound is a key synthetic intermediate for developing novel therapeutic agents, with documented research applications in several areas: - Anticancer Research: The thieno[2,3-d]pyrimidine core is a promising structure for designing new anticancer agents. Derivatives have been evaluated as topoisomerase II inhibitors, an enzyme critical for DNA replication and a validated target for anticancer drugs. Research indicates these compounds can demonstrate potent antiproliferative activity against various human tumor cell lines . - Antimicrobial Research: This scaffold has shown significant potential in addressing antibiotic resistance. Specific thieno[2,3-d]pyrimidine derivatives exhibit potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA). These compounds can display low cytotoxicity and very low hemolytic activity, suggesting a selective antibacterial effect . - Broad Therapeutic Potential: Beyond oncology and infectious diseases, the scaffold is under investigation for developing anti-inflammatory, antiviral, and central nervous system (CNS) protective agents, making it a highly versatile building block in chemical biology and pharmaceutical development . Researchers value this compound for its synthetic utility in constructing more complex, functionalized molecules aimed at overcoming current treatment limitations. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

106691-22-9

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

6-methylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3

InChI Key

YRKLSHRTNVQVIQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=CN=C2S1

Canonical SMILES

CC1=CC2=CN=CN=C2S1

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 6 Methylthieno 2,3 D Pyrimidine and Its Analogues

Foundational Strategies for Thienopyrimidine Ring System Construction

The synthesis of the thieno[2,3-d]pyrimidine (B153573) core, including analogues such as 6-methylthieno[2,3-d]pyrimidine, predominantly follows two convergent pathways. The more common approach involves building the pyrimidine (B1678525) ring onto a functionalized thiophene (B33073). scielo.br A less frequent but equally viable method is the construction of the thiophene ring onto a pyrimidine scaffold. scielo.br

Annulation of Pyrimidine Nucleus onto Thiophene Derivatives

A prevalent and versatile method for constructing the thieno[2,3-d]pyrimidine skeleton involves the cyclization of appropriately substituted aminothiophenes. These starting materials, often derived from the Gewald reaction, provide a convenient entry point for the formation of the fused pyrimidine ring. nih.govrsc.org

2-Aminothiophene derivatives serve as key precursors for the synthesis of thieno[2,3-d]pyrimidines. Their reaction with isocyanates or isothiocyanates provides a direct route to thienylurea or thienylthiourea intermediates, which can then be cyclized to form the pyrimidine ring. For instance, the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with alkyl or aryl isothiocyanates yields the corresponding thienylthiourea derivatives. mdpi.com These intermediates can undergo intramolecular cyclization under basic conditions, such as heating with potassium hydroxide (B78521) in ethanol (B145695), to afford 3-substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones. mdpi.com

A study demonstrated the synthesis of thienylthiourea derivatives by reacting 2-aminothiophene esters with isothiocyanates, which were then cyclized to produce thieno[2,3-d]pyrimidin-4-ones. mdpi.com The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate leads to the formation of an N-benzoylthiourea derivative, which readily cyclizes to a tetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivative. researchgate.net

Starting MaterialReagentIntermediateProductRef
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenePhenyl isothiocyanate3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo scielo.brnih.govthieno[2,3-d]pyrimidin-4-one mdpi.com
2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiopheneBenzoylisothiocyanateN-Benzoylthiourea derivativeTetrahydrobenzo scielo.brnih.govthieno[2,3-d]pyrimidine derivative researchgate.net

2-Aminothiophene-3-carboxylic acid esters and their corresponding carbonitrile analogs are versatile starting materials for the synthesis of various thieno[2,3-d]pyrimidines. nih.gov Heating these amino esters with formamide (B127407), for example, leads to the formation of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones. nih.gov Similarly, reaction with formic acid can also be employed for cyclization. mdpi.com

Furthermore, these aminothiophene precursors can be converted into 4-chlorothieno[2,3-d]pyrimidines by treatment with phosphoryl chloride. nih.govnih.gov The resulting chloro derivatives are valuable intermediates that can undergo nucleophilic substitution with various amines to introduce a wide range of substituents at the 4-position, yielding 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines. nih.gov A rapid, three-step synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine has been established starting from methyl 2-aminothiophene-3-carboxylate, involving condensation, chlorination, and subsequent nucleophilic substitution, with a total yield of 54%. atlantis-press.com

Starting MaterialReagent(s)ProductRef
2-Amino-3-ethoxycarbonylthiophenesFormamide5,6-Disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones nih.gov
2-Acylaminothiophene-3-carboxamidesBase4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines nih.gov
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidinesPhosphoryl chloride4-Chlorothieno[2,3-d]pyrimidines nih.gov
4-Chlorothieno[2,3-d]pyrimidinesVarious amines4-Alkylamino- and 4-Arylaminothieno[2,3-d]pyrimidines nih.gov
Methyl 2-aminothiophene-3-carboxylateFormimidamide, POCl₃, MethylamineN-Methylthieno[2,3-d]pyrimidin-4-amine atlantis-press.com

Formation of the Thiophene Ring through Cyclization of Pyrimidine Derivatives

An alternative, though less commonly reported, synthetic approach involves the construction of the thiophene ring onto a pre-functionalized pyrimidine core. scielo.br This strategy typically employs pyrimidine derivatives bearing reactive groups that can participate in a cyclization reaction to form the fused thiophene ring.

One of the documented methods for building the thiophene ring onto a pyrimidine involves the reaction of a chloropyrimidine derivative with a reagent that provides the necessary atoms for the thiophene ring. For instance, the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde with ethyl mercaptoacetate (B1236969) can lead to the formation of the thieno[2,3-d]pyrimidine system. researchgate.net Depending on the stoichiometry, either a monosubstituted or a disubstituted pyrimidine intermediate is formed. Subsequent base-catalyzed intramolecular cyclization of these intermediates affords the corresponding ethyl thieno[2,3-d]pyrimidine-6-carboxylates. researchgate.net

The synthesis of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been achieved starting from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov While this example starts with a pre-formed thienopyrimidine, the principle of building upon a sulfur-containing pyrimidine derivative is relevant. A more direct example of forming the thiophene ring involves the alkylation of pyrimidine thiones. Although specific examples leading directly to this compound via this route are not prevalent in the provided search results, the general strategy is a recognized pathway in heterocyclic synthesis.

Starting PyrimidineReagentProductRef
4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehydeEthyl mercaptoacetateEthyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate and Ethyl 4-ethoxycarbonylmethylthiothieno[2,3-d]pyrimidine-6-carboxylate researchgate.net

Multicomponent Reaction Approaches (e.g., Gewald Reaction) for Polysubstituted Thienopyrimidines

The synthesis of polysubstituted thienopyrimidines frequently employs multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. Among these, the Gewald reaction is a cornerstone for preparing the foundational 2-aminothiophene ring. researchgate.netwikipedia.org This reaction typically involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base, such as morpholine (B109124). researchgate.netnih.gov The process begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to yield a polysubstituted 2-aminothiophene. wikipedia.org

These 2-aminothiophene intermediates are pivotal for building the final thienopyrimidine scaffold. The substituents on the resulting thiophene ring are determined by the choice of the initial ketone and nitrile. For instance, using a ketone with the structure R1-CH2-CO-R2 will result in a thiophene substituted at the 4- and 5-positions with R1 and R2, respectively. The amino group at the 2-position and the nitrile or ester group at the 3-position are then perfectly poised for the subsequent annulation of the pyrimidine ring. umich.edu This approach is highly versatile, providing access to a wide library of thieno[2,3-d]pyrimidine derivatives. umich.eduresearchgate.net

Targeted Synthesis Pathways for this compound

Condensation Reactions for the Pyrimidine Moiety Formation

Once the appropriately substituted 2-aminothiophene precursor is synthesized via the Gewald reaction, the next critical step is the formation of the pyrimidine ring. This is typically achieved through condensation with a suitable one-carbon or three-atom synthon. For example, heating the 2-aminothiophene-3-carboxylate intermediate with formamide is a common method to introduce the pyrimidine ring, leading to the formation of a thieno[2,3-d]pyrimidin-4-one structure. nih.gov

Alternatively, reagents like chloroformamidine (B3279071) hydrochloride can be used to cyclize 2-aminothiophene-3-carbonitrile (B183302) intermediates. umich.educore.ac.uk This reaction directly installs an amino group at the 2-position of the resulting thieno[2,3-d]pyrimidine. Another established route involves reacting the 2-aminothiophene intermediate with various aldehydes in the presence of a catalyst, such as hydrochloric acid, to yield 2-substituted thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov The choice of the condensation reagent is therefore a key determinant of the substitution pattern on the newly formed pyrimidine ring.

Chlorination and Subsequent Nucleophilic Substitution Strategies

A powerful strategy for functionalizing the thieno[2,3-d]pyrimidine scaffold involves chlorination, followed by nucleophilic aromatic substitution (SNAr). The oxygen atom of the thieno[2,3-d]pyrimidin-4-one core can be replaced by a chlorine atom, creating a highly reactive intermediate. This transformation is commonly carried out by heating the pyrimidinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). nih.gov

The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is an excellent electrophile. The electron-withdrawing nature of the pyrimidine nitrogen atoms and the fused thiophene ring makes the C4-position particularly susceptible to attack by nucleophiles. stackexchange.comquora.com This allows for the introduction of a wide variety of substituents by reacting the 4-chloro derivative with different nucleophiles like amines, alcohols, or thiols. For example, treatment with morpholine in the presence of a base like triethylamine (B128534) (TEA) efficiently yields the 4-morpholino-substituted product. nih.gov This two-step sequence is a cornerstone for creating diverse libraries of thieno[2,3-d]pyrimidine derivatives. nih.govresearchgate.net

Specific Preparative Routes for 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Intermediates

The synthesis of the specific and important intermediate, 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, follows the general principles of thienopyrimidine synthesis but with a targeted choice of starting materials. The pathway commences with a Gewald reaction using a ketone that will install the required methyl group at the 6-position of the final scaffold.

Following the formation of the 2-amino-3-cyano-5-methylthiophene intermediate, the pyrimidine ring is constructed. A common and effective method for obtaining the desired 2-amino-4-oxo substitution pattern is to perform the cyclization using guanidine (B92328) carbonate. umich.edu This reagent provides the necessary atoms and nitrogen functionality to form the pyrimidine ring with the desired substituents in a single annulation step. An alternative approach involves cyclization with chloroformamidine hydrochloride, which also introduces the 2-amino group, to yield a 2,4-diamino intermediate that can be subsequently hydrolyzed to the 2-amino-4-oxo product. core.ac.uk

Diverse Chemical Transformations and Derivatization Pathways of the this compound Scaffold

Nucleophilic Substitution Reactions (e.g., at the 4-position)

The this compound scaffold, particularly when activated with a leaving group at the 4-position, is highly amenable to diverse chemical transformations via nucleophilic substitution. As previously mentioned, the conversion of the 4-oxo group to a 4-chloro group is a key activating step. nih.gov The lability of this chlorine atom allows for its displacement by a wide array of nucleophiles. rsc.org

The reaction is a classic SNAr process, where the regioselectivity for the 4-position is driven by the ability of the heterocyclic nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comnih.gov This reactivity has been exploited to synthesize numerous derivatives. A variety of primary and secondary amines, anilines, and other N-nucleophiles can be introduced at this position, often under mild conditions using a base and a suitable solvent system, such as ethanol/isopropanol or polyethylene (B3416737) glycol (PEG) for a greener approach. nih.govnih.gov

The table below illustrates the versatility of this reaction on the related 4-chlorothienopyrimidine core.

NucleophileReagent/ConditionsProduct TypeReference
MorpholineTEA, Ethanol/Isopropanol, 80°C4-Morpholinothieno[2,3-d]pyrimidine nih.gov
L-PhenylalanineConditions from quinazoline (B50416) series4-(Amino acid)-thieno[2,3-d]pyrimidine researchgate.net
Various AminesPEG-400, 120°C, 5 min4-Aminothieno[3,2-d]pyrimidine nih.gov
Dimethylamine-4-Dimethylaminopyrimidine rsc.org
Sodium thiophenoxide-4-Phenylthiopyrimidine rsc.org

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the thieno[2,3-d]pyrimidine ring system are pivotal for introducing functional groups that can modulate the biological activity of the resulting molecules. The outcome of these reactions is highly dependent on the substituents already present on both the pyrimidine and thiophene rings. zenodo.orgjournalcsij.com

A notable example is the nitration of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. When this compound is treated with a nitrating mixture (a combination of nitric acid and sulfuric acid), an electrophilic ipso-substitution occurs. journalcsij.comscienceweb.uz This reaction results in the replacement of the methyl group at the C-5 position with a nitro group, yielding 5-nitro-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. zenodo.orgjournalcsij.comscienceweb.uz The reaction proceeds by cooling the starting material in concentrated sulfuric acid and then adding the nitrating mixture dropwise over an hour, followed by heating. scienceweb.uz

Interestingly, the presence of a substituent at the N-3 position of the pyrimidine ring can alter the course of the reaction. For instance, in the case of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, instead of ipso-substitution, the methyl group at C-5 is oxidized to a carboxyl group. journalcsij.comscienceweb.uz This demonstrates that the substitution pattern on the pyrimidine ring significantly influences the reactivity of the thiophene ring towards electrophiles. journalcsij.com In the absence of a substituent at N-3, the electrophilic ipso-substitution of the 5-methyl group is the preferred pathway. journalcsij.com

This reactivity is not limited to nitration. Other electrophilic reagents can be employed to introduce different functionalities, although the specific conditions and outcomes may vary. journalcsij.com The position of electrophilic attack is generally favored at the 5-position of the pyrimidine ring, especially when activated by electron-donating groups at the 2 and 4 positions. jocpr.com

Alkylation Reactions (e.g., at position 3 of the thieno[2,3-d]pyrimidine system)

Alkylation reactions are a fundamental tool for modifying the thieno[2,3-d]pyrimidine scaffold, particularly at the nitrogen atoms of the pyrimidine ring. The N-3 position is a common site for alkylation, which can significantly impact the compound's physical, chemical, and biological properties.

The alkylation of 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one and its corresponding 2-thioxo derivative has been investigated using various alkylating agents such as methyl iodide, ethyl iodide, n-propyl iodide, n-butyl iodide, allyl bromide, and benzyl (B1604629) chloride. journalcsij.com These reactions can be carried out with or without a catalyst, and the specific conditions influence the reaction's efficiency and regioselectivity. journalcsij.com

For instance, the synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved through N-alkylation. ijper.org In a typical procedure, the starting thieno[2,3-d]pyrimidin-4(3H)-one is treated with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride (NaH) at a controlled temperature, often between 0-5°C. ijper.org This method allows for the introduction of various substituents at the N-3 position.

The nature of the substituent at the N-3 position can, in turn, influence the reactivity of other parts of the molecule in subsequent reactions, such as the electrophilic substitution at the C-5 position, as discussed in the previous section. journalcsij.com

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for constructing complex molecular architectures by forming new carbon-carbon bonds. These reactions have been successfully applied to thieno[2,3-d]pyrimidine derivatives to synthesize compounds with extended conjugation and diverse functionalities.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl moieties onto the thieno[2,3-d]pyrimidine core. For example, 2-arylpyrimidine derivatives can be synthesized via the Liebeskind-Srogl cross-coupling reaction, which employs arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst. researchgate.net A series of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized using the Suzuki cross-coupling reaction with Pd(PPh₃)₄ as the catalyst and various arylboronic acids. nih.gov

The regioselectivity of the Suzuki-Miyaura coupling can be controlled by the halogen substitution pattern on the pyrimidine ring. In 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reaction proceeds sequentially, with the C4 position being the most reactive, followed by C2 and then C6. academie-sciences.fr This allows for the selective introduction of different aryl groups at specific positions. academie-sciences.frresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction has been investigated for the construction of new EGFR inhibitor lead structures based on 6-bromo[2,3-d]thienopyrimidines. amanote.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. Phosphine-free catalyst systems, such as those using N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes, have shown high activity and stability in Heck reactions. organic-chemistry.org

These coupling reactions provide a versatile platform for the synthesis of a wide range of thieno[2,3-d]pyrimidine analogues with potential applications in materials science and medicinal chemistry. nih.govnih.gov

Mannich Reactions for Novel Thienopyrimidine Derivatives

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction, also known as aminoalkylation, is a valuable tool for introducing aminoalkyl moieties into various substrates, including the thieno[2,3-d]pyrimidine system, leading to the formation of novel derivatives with potential biological activities. nih.govsaspublishers.com

In the context of thieno[2,3-d]pyrimidines, the Mannich reaction is typically carried out by refluxing the thienopyrimidine substrate, formaldehyde, and an appropriate amine in a suitable solvent like methanol (B129727). saspublishers.com The reaction is generally conducted with equimolar amounts of the reactants. saspublishers.com

A general procedure for the synthesis of Mannich bases of thienopyrimidine derivatives involves taking the synthesized thienopyrimidine basic moiety, methanol, formaldehyde, and the Mannich base in equimolar concentrations and refluxing the mixture for about 2 hours at a temperature of 45-50°C. saspublishers.com This method has been used to synthesize various Mannich bases of thienopyrimidine derivatives, which have been subsequently characterized and evaluated for their pharmacological properties. saspublishers.com

The introduction of the aminoalkyl group through the Mannich reaction can significantly alter the physicochemical properties of the parent thienopyrimidine, potentially enhancing its solubility and biological activity.

Hydrazination and Subsequent Cyclization Reactions to Fused Systems

Hydrazination of the thieno[2,3-d]pyrimidine core, followed by cyclization reactions, provides a versatile route to construct fused heterocyclic systems. This strategy is particularly useful for creating novel polycyclic structures with diverse pharmacological potential.

A key intermediate in this process is a hydrazinyl-thieno[2,3-d]pyrimidine derivative, such as 4-hydrazinyl-6-methylthieno[2,3-d]pyrimidine. aablocks.com This intermediate can be prepared by reacting a suitable precursor, like a 4-chloro-thieno[2,3-d]pyrimidine, with hydrazine (B178648) hydrate (B1144303). nih.gov For example, 4-hydrazino-5,6,7,8-tetrahydrobenzo amanote.comcore.ac.ukthieno[2,3-d]pyrimidine can be synthesized by refluxing the corresponding 4-chloro derivative with hydrazine hydrate in ethanol. nih.gov

Once the hydrazinyl derivative is obtained, it can undergo a variety of cyclization reactions. For instance, reaction with chloroacetyl chloride can lead to the formation of a chloroacetamido derivative, which can be further cyclized. nih.gov Another example involves the reaction of a thienopyrimidine hydrazide with ninhydrin (B49086) or a triketoester. This reaction, when carried out under reflux conditions, leads to the formation of a novel hydrazone containing a thieno[2,3-d]pyrimidine scaffold fused with a ninhydrin moiety. mdpi.com

These subsequent cyclization reactions can lead to the formation of triazolo, tetrazolo, or other fused heterocyclic systems, significantly expanding the chemical space of thieno[2,3-d]pyrimidine derivatives.

Reductive Amination for Functional Group Interconversion

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a cornerstone of functional group interconversion in organic synthesis.

While direct examples of reductive amination on the this compound core are not explicitly detailed in the provided context, the principles of this reaction are broadly applicable for modifying substituents on the thieno[2,3-d]pyrimidine scaffold. For instance, if a thieno[2,3-d]pyrimidine derivative bears an aldehyde or ketone functional group, it could be readily converted to a variety of secondary or tertiary amines through reductive amination.

This method offers a significant advantage in creating diverse libraries of compounds. By varying the amine component in the reaction, a wide range of amino functionalities can be introduced. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where the nature of the amine can significantly influence biological activity.

The synthesis of various 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines has been achieved through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with different amines. nih.gov While not a direct reductive amination of a carbonyl group on the ring, this demonstrates the feasibility of introducing diverse amine functionalities to the thieno[2,3-d]pyrimidine system.

Reaction with Aldehydes and Subsequent Cyclizations

The reaction of thieno[2,3-d]pyrimidine derivatives with aldehydes is a versatile strategy for both functionalization and the construction of new fused ring systems. These reactions often proceed through an initial condensation or addition step, followed by a cyclization event.

Thieno[2,3-d]pyrimidin-4-one derivatives containing an active methylene (B1212753) group can react with aromatic aldehydes. journalcsij.com The course of this reaction is dependent on the reaction conditions (acidic or alkaline) and the nature of the substituents on the aromatic aldehyde. journalcsij.com When aldehydes with electron-withdrawing groups, such as a nitro group, are used, the reaction can be stopped at the electrophilic addition stage, yielding a methanol derivative. journalcsij.com However, with aldehydes bearing electron-donating substituents, the reaction typically proceeds to form arylidene derivatives through condensation. journalcsij.com

Furthermore, thieno[2,3-d]pyrimidin-4-one derivatives can be synthesized by reacting a suitable thiophene precursor with different aldehydes in the presence of a catalytic amount of concentrated hydrochloric acid in dry dimethylformamide (DMF). nih.gov This reaction leads to the formation of 2-aryl-thieno[2,3-d]pyrimidin-4-ones.

In another synthetic approach, the reaction of a thienopyrimidine hydrazide with an aldehyde can lead to the formation of hydrazone derivatives. nih.gov For example, novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been synthesized by reacting a (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone with aldehydes like 4-[(methylamino)methyl]benzaldehyde. nih.gov These hydrazones can serve as precursors for further cyclization reactions or exhibit biological activity in their own right.

The following table summarizes the reaction of 2,3-disubstituted thieno[2,3-d]pyrimidin-4-ones with various aromatic aldehydes, highlighting the resulting products.

Table 1: Reaction of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4-ones with Aromatic Aldehydes

Starting Material Aldehyde Product Type
2,3-Tri,-tetramethylene-7,8–dihydro-6Н–thieno[2,3-d]pyrrolo[1,2-a] pyrimidine-4-ones 4-Nitrobenzaldehyde Electrophilic addition product (Methanol derivative)
2,3-Dimethyl,-tri,-tetra,-pentamethylene-6,7,8,9-tetrahydropyrido[1,2-a]thieno[2,3-d]pyrimidine–4-ones Aromatic aldehydes with electron-donating substituents 9-Arylidene derivatives
2,3-Tetramethylene-6,7,8,9-tetrahydropyrido[1,2-a]thieno[2,3-d]pyrimidine–4–one 4-Nitrobenzaldehyde Electrophilic addition product (Methanol derivative)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Substituted aldehydes 2-Aryl-5,6,7,8-tetrahydrobenzo amanote.comcore.ac.ukthieno[2,3-d]pyrimidin-4-one
(6-tert-Butylthieno[2,3-d]pyrimidin-4-yl)hydrazone 4-[(Methylamino)methyl]benzaldehyde Thieno[2,3-d]pyrimidin-4-yl hydrazone

Data sourced from multiple studies to illustrate the versatility of aldehyde reactions. journalcsij.comnih.govnih.gov

Structure Activity Relationship Sar Studies of 6 Methylthieno 2,3 D Pyrimidine Derivatives

Correlating Substituent Effects at Key Positions (e.g., 2, 4, 5, 6) with Biological Responses

The biological profile of 6-methylthieno[2,3-d]pyrimidine derivatives can be significantly modulated by introducing different substituents at the 2, 4, 5, and 6 positions of the heterocyclic core.

Position 2: Substitutions at the 2-position have been shown to influence the anticancer properties of these compounds. For instance, in a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, the nature of the substituent at the C-2 position was critical for their antiproliferative activity against breast cancer cell lines. nih.gov

Position 4: The 4-position is a key site for modification. The introduction of an amino group at this position is a common strategy. nih.gov Further substitution on this amino group can lead to varied biological outcomes. For example, in a study of thieno[2,3-d]pyrimidine (B153573) derivatives as dopamine (B1211576) D2 receptor modulators, both negative allosteric modulators and partial agonists were identified by varying the secondary and tertiary amino substituents at the 4-position. researchgate.net

Position 5: The presence of a methyl group at the 5-position is a defining feature of the parent compound. Modifications at this position, often in conjunction with changes at other sites, have been explored. For example, a derivative with a methyl group at the 5-position and a 4-(2-methylaminoethoxy) phenyl group at the 6-position showed good inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.govresearchgate.net

Position 6: The 6-position has been a major focus for structural modifications to enhance potency and selectivity. In the pursuit of RIPK2 inhibitors for inflammatory diseases, it was found that varying the substitutions at the 6-position of the thieno[2,3-d]pyrimidine scaffold could tune the potency of the compounds into the low nanomolar range. nih.gov Similarly, studies on FLT3 inhibitors revealed that modifications at the 6-position were crucial for improving potency. nih.govresearchgate.net Furthermore, the introduction of a carboxylate group at this position has been investigated for its impact on anticancer activity. nih.gov

The following table summarizes the impact of substituents at various positions on the biological activity of this compound derivatives:

PositionSubstituentBiological ActivityTarget/Cell Line
2Aryl groupsAntiproliferativeMCF-7, MDA-MB-231
4Substituted amino groupsAllosteric modulationDopamine D2 Receptor
5Methyl groupKinase inhibitionFLT3
6Substituted phenyl groupsKinase inhibitionRIPK2, FLT3
6Carboxylate groupAntiproliferativeMCF-7, MDA-MB-231

Impact of Functional Group Modifications on Ligand-Target Interactions and Potency

The modification of functional groups on the this compound scaffold directly influences how these molecules interact with their biological targets, thereby affecting their potency.

In the development of inhibitors for Helicobacter pylori, the modification of an N-alkyl hydroxyl moiety on a thieno[2,3-d]pyrimidine hit compound was a key focus. nih.gov The R-enantiomer of a derivative with a hydroxyl group was found to be significantly more active than the S-enantiomer, highlighting the stereospecificity of the interaction. nih.gov Furthermore, O-methylation of this hydroxyl group led to a decrease in potency, underscoring the importance of the free hydroxyl group for target engagement. nih.gov

For inhibitors of receptor-interacting protein kinase 2 (RIPK2), the potency could be finely tuned by altering the substitutions at the 6-position of the thieno[2,3-d]pyrimidine core. nih.gov This suggests that the functional groups at this position play a critical role in the binding affinity to the kinase.

In the context of anticancer agents, the introduction of different phenoxy moieties at the C-4 position of the thieno[2,3-d]pyrimidine scaffold resulted in compounds with varying levels of cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net This indicates that the nature of the functional group at this position is a determinant of potency.

The following table illustrates the effect of specific functional group modifications on potency:

PositionOriginal Functional GroupModified Functional GroupImpact on PotencyTarget
4-Phenoxy moietiesVaried cytotoxicityMCF-7
-N-alkyl hydroxylO-methylDecreasedHelicobacter pylori
6-Various substitutionsTunable (low nanomolar)RIPK2

Comparative Analysis of Isomeric Thienopyrimidines and their SAR Implications

The thienopyrimidine system exists in three isomeric forms: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine (B1628787). nih.govekb.eg The arrangement of the thiophene (B33073) and pyrimidine (B1678525) rings significantly impacts the molecule's electronic properties and three-dimensional shape, leading to different structure-activity relationships for each isomer.

While this article focuses on this compound, it is valuable to consider the broader context of its isomers. For instance, studies on thieno[3,2-d]pyrimidine derivatives have been conducted to develop inhibitors of phosphatidylinositol 3-kinase (PI3K). researchgate.net The design strategy for these compounds involved a different substitution pattern compared to that typically seen for thieno[2,3-d]pyrimidine derivatives, reflecting the distinct SAR of the isomeric scaffold.

Research comparing the physicochemical and biological properties of isomeric thienopyrimidinones has revealed differences in their spectroscopic characteristics and biological potential. researchgate.net These differences arise from the distinct electronic distribution and steric environment imposed by the isomeric ring systems.

Design Strategies for Modulating Selectivity and Efficacy through Structural Diversification

A key challenge in drug design is to achieve selectivity for the desired target to minimize off-target effects. For this compound derivatives, various strategies have been employed to enhance selectivity and efficacy.

One approach is to exploit differences in transporter protein expression between normal and cancerous cells. For example, 6-substituted thieno[2,3-d]pyrimidine derivatives were designed for selective uptake by folate receptors, which are often overexpressed in tumors. nih.gov This strategy aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic toxicity.

Another strategy involves the development of dual inhibitors that can target multiple pathways involved in a disease. For instance, thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, two key kinases involved in cancer progression. researchgate.net

Structural modifications are also used to improve metabolic stability, a critical factor for in vivo efficacy. In the development of FLT3 inhibitors, initial lead compounds with a thieno[2,3-d]pyrimidine core showed poor metabolic stability. nih.govresearchgate.net Further optimization, including modifications at the 5- and 6-positions, led to a derivative with enhanced metabolic stability while maintaining good inhibitory activity. nih.govresearchgate.net

The following table outlines design strategies for improving the selectivity and efficacy of thieno[2,3-d]pyrimidine derivatives:

StrategyApproachDesired Outcome
Target-selective uptakeFolate receptor targetingIncreased tumor selectivity
Dual inhibitionTargeting EGFR and VEGFR-2Broader anticancer activity
Improved metabolic stabilityModifications at positions 5 and 6Enhanced in vivo efficacy

Pharmacological Potential and Molecular Mechanisms of Action of 6 Methylthieno 2,3 D Pyrimidine Derivatives

Enzyme Inhibition Profiles and Associated Pathways

The thieno[2,3-d]pyrimidine (B153573) core is a bioisostere of purine (B94841), a fundamental component of DNA and RNA, allowing it to interact with the ATP-binding sites of numerous kinases. researchgate.net This structural similarity is a key reason for the diverse inhibitory activities observed with its derivatives.

Kinase Inhibition Studies

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov Consequently, kinase inhibitors have become a major focus of drug discovery efforts. nih.gov Derivatives of 6-methylthieno[2,3-d]pyrimidine have been extensively investigated as inhibitors of several important kinase families.

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. nih.gov Hyperactivation of this pathway is one of the most frequent events in human cancers, making it an attractive target for therapeutic intervention. nih.gov

A novel series of thienopyrimidine derivatives has been identified as highly potent and selective inhibitors of PI3K. nih.gov These compounds exhibit nanomolar inhibitory potency against PI3Kα with significant selectivity over mTOR kinase. nih.gov For instance, compounds 6g and 6k from one study demonstrated strong PI3Kα inhibitory activity and favorable properties in cell-based proliferation and ADME assays. nih.gov The design of these inhibitors often incorporates a morpholine (B109124) moiety, a common feature in many potent PI3K inhibitors. nih.gov

The proposed binding mode of these thienopyrimidine derivatives within the PI3Kγ active site suggests that the thienopyrimidine core contributes to the enhancement of PI3Kα potency. nih.gov Interestingly, the addition of a methyl group to the thienopyrimidine ring was found to decrease potency, indicating that the unsubstituted core is preferred for this particular interaction. nih.gov

In another study, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors. researchgate.net Compounds with a 3-hydroxyphenyl ring, such as 29 and 30 , showed good inhibitory activity against PI3Kβ and PI3Kγ. researchgate.net

Table 1: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
CompoundTargetIC₅₀ (nM)Cell-based ActivityReference
6g PI3Kα2.07Good nih.gov
6k PI3KαNot specifiedGood nih.gov
VIb PI3Kβ, PI3KγNot specified (72% & 84% inhibition)Good against NCI 60 cell lines nih.gov
9a PI3KαModerate to excellentNot specified mdpi.com
15a PI3KαModerate to excellentNot specified mdpi.com

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB-1) and ErbB-2 (HER2), plays a pivotal role in regulating cell growth, proliferation, and differentiation. researchgate.net Overexpression of EGFR and ErbB-2 is linked to the development of various cancers. researchgate.net Consequently, dual inhibitors of EGFR and ErbB-2 are of significant therapeutic interest. nih.govsigmaaldrich.com

Several series of thieno[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of EGFR and ErbB-2. researchgate.netnih.gov The thieno[3,2-d]pyrimidine (B1254671) core, an isomer of the [2,3-d] system, has also been successfully utilized to develop such inhibitors. nih.gov For example, compounds 6 and 8 from a study by Rheault et al. were highly active as dual inhibitors of both EGFR and ErbB-2. researchgate.net

The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) aims to overcome resistance to earlier drugs, particularly the T790M mutation. nih.gov Novel thieno[3,2-d]pyrimidine derivatives bearing quinolin-2(1H)-ones have shown selective inhibition of the EGFRL858R/T790M mutant over wild-type EGFR. nih.gov Specifically, compounds 6l and 6o demonstrated significant inhibitory activity against the mutant form. nih.gov

Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding pocket of EGFR. nih.gov The thieno[2,3-d]pyrimidine scaffold serves as a key hinge-binder, mimicking the interaction of the native ligand. sigmaaldrich.com

Table 2: EGFR and ErbB-2 Inhibitory Activity of Selected Thienopyrimidine Derivatives
CompoundTargetIC₅₀ (nM)Cell Line ActivityReference
6 EGFR/ErbB-2Not specified (highly active)Not specified researchgate.net
8 EGFR/ErbB-2Not specified (highly active)Not specified researchgate.net
5b EGFRWT, EGFRT790M37.19, 204.10MCF-7, A549 nih.gov
7a EGFRWT, EGFRT790MNot specified (significant inhibition)HepG2, PC3 tandfonline.com
6l EGFRL858R/T790M≤ 250H1975 nih.gov
6o EGFRL858R/T790M≤ 250H1975 nih.gov
27b EGFR, HER291.7, 1200A431, MDA-MBA-361, SKBr3, NCI-H1975 sigmaaldrich.com

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. bohrium.com Their aberrant expression can lead to genetic instability, a common feature of cancer. bohrium.com Thienopyrimidine derivatives have been explored as inhibitors of Aurora kinases. One study identified a pyrrolopyrimidine compound from a high-throughput screening that was a potent inhibitor of both Aurora A and B. bohrium.com Subsequent research has led to the discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. bohrium.com

While specific data on this compound derivatives as CDK4 inhibitors is less prevalent in the provided context, the broader class of pyrimidine-based compounds has been successfully developed as CDK inhibitors.

Tie-2 is a receptor tyrosine kinase primarily expressed in the vascular endothelium and is a key player in angiogenesis, the formation of new blood vessels. researchgate.netnih.gov Inhibition of Tie-2 is a promising strategy for anti-cancer therapy by disrupting tumor blood supply.

A novel class of thieno[2,3-d]pyrimidines has been reported as potent inhibitors of Tie-2. researchgate.net The structure-activity relationship (SAR) of these compounds has been explored, leading to improvements in their potency against Tie-2. nih.gov The crystal structure of one such compound bound to the Tie-2 kinase domain has confirmed the binding mode and supported the observed SAR. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for anticancer and antimicrobial agents. nih.govwikipedia.org Inhibition of DHFR leads to a depletion of thymidylate, causing "thymineless death" in rapidly dividing cells. nih.gov

Thieno[2,3-d]pyrimidine derivatives have been designed as both classical and non-classical inhibitors of DHFR. nih.govnih.gov Classical inhibitors are structurally similar to folic acid and often contain a glutamate (B1630785) moiety, while non-classical inhibitors lack this feature. nih.gov

Several 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives have shown potent dual inhibitory activity against both human thymidylate synthase (TS) and DHFR. nih.gov For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4 ) was found to be a highly potent dual inhibitor of human TS and DHFR. nih.gov Non-classical analogues, such as the 4-nitrophenyl derivative 7 , also demonstrated significant dual inhibitory activities. nih.gov

The mechanism of action of these inhibitors involves binding to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. nih.govnih.gov Molecular modeling studies have shown that these compounds can fit into the DHFR active site, with interactions that are comparable to known DHFR inhibitors like methotrexate (B535133). acs.org The thieno[2,3-d]pyrimidine scaffold serves as a key structural element for this interaction.

Table 3: DHFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
CompoundTargetIC₅₀ (µM)OrganismReference
4 hDHFR0.02Human nih.gov
7 hDHFR0.56Human nih.gov
20 DHFR0.20Not specified acs.org
2c hDHFR0.26Human nih.gov
2j hDHFR0.26Human nih.gov
4c tgDHFR2.8Toxoplasma gondii lmaleidykla.lt
4f tgDHFR2.3Toxoplasma gondii lmaleidykla.lt

Thymidylate Synthase (TS) Inhibition Pathways

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS is a well-established strategy in cancer chemotherapy. mdpi.com Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated for their potential to inhibit TS. mdpi.comnih.gov

The mechanism of action for these inhibitors often involves their structural similarity to the natural substrate, allowing them to bind to the active site of the enzyme. This binding can be either competitive or non-competitive, ultimately blocking the synthesis of dTMP and leading to the inhibition of DNA synthesis and cell proliferation. mdpi.com Research has shown that specific substitutions on the thieno[2,3-d]pyrimidine core can significantly influence the inhibitory potency against TS. For instance, studies on new 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties attached to a pyrimidine (B1678525) ring have demonstrated significant TS inhibitory activity. mdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the TS active site, providing a rationale for their observed inhibitory effects. mdpi.com

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens, as it catalyzes a critical tRNA modification. nih.govnih.govmit.edu This makes TrmD an attractive target for the development of novel antibiotics. nih.govnih.govmit.edu Structure-based drug design has led to the synthesis of thienopyrimidinone derivatives that act as potent inhibitors of TrmD. nih.govnih.govmit.edu

These inhibitors have been shown to have nanomolar potency against TrmD in vitro. nih.govmit.edu A particularly interesting mechanism of inhibition was discovered in Pseudomonas aeruginosa TrmD, where the binding of a thienopyrimidinone derivative induces a "tyrosine-flipping" conformational change in the active site. nih.govmit.edu This structural rearrangement blocks the binding of both the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate, effectively inactivating the enzyme. nih.govmit.edu Structure-activity relationship (SAR) studies have been crucial in defining the key chemical features of the thienopyrimidinone scaffold that are responsible for both its potent enzyme inhibition and its antibacterial activity. nih.gov

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) Modulation

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a role in various cellular processes, including cell proliferation. google.com The modulation of PI5P4K activity has emerged as a potential therapeutic strategy, particularly in the context of cancer. google.com

Specifically, inhibiting PI5P4K has been shown to prevent the growth of tumor cells, especially in cancers with p53 mutations. google.com The p53 gene is a critical tumor suppressor, and its mutation is a common event in many human cancers. google.com While the direct interaction of this compound derivatives with PI5P4Ks is not extensively detailed in the provided search results, the broader class of pyrimidine derivatives is of interest in modulating kinase activity. The general principle involves identifying compounds that can selectively bind to the kinase domain of PI5P4K, thereby inhibiting its catalytic function and disrupting downstream signaling pathways that promote cell growth.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease. nih.govumich.edu

Based on virtual screening methods, a series of 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives were designed and synthesized as novel AChE inhibitors. nih.gov In vitro biological evaluation of these compounds against human acetylcholinesterase demonstrated that many exhibited inhibitory activity. nih.gov Preliminary structure-activity relationship studies indicated that certain substitutions, such as a 2-hydroxyethoxy group on the phenyl ring at the C4 position of the parent nucleus, played a significant role in the AChE inhibitory activity of these compounds. nih.gov These findings suggest that the thieno[2,3-d]pyrimidine scaffold can serve as a basis for developing new AChE inhibitors.

Antimicrobial Activities and Mechanistic Insights

Antibacterial Efficacy and Targeted Bacterial Enzymes (e.g., TrmD, Helicobacter pylori respiratory Complex I)

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable antibacterial activity against a range of pathogens, particularly Gram-positive bacteria. nih.govnih.gov Several compounds from this class have shown potent activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov

One of the key mechanisms underlying the antibacterial action of these compounds is the inhibition of essential bacterial enzymes. As previously discussed, TrmD is a prime target. nih.govnih.govmit.eduresearchgate.net The inhibition of TrmD disrupts tRNA modification, which is critical for bacterial survival. nih.gov Thienopyrimidinone derivatives have been specifically designed to inhibit TrmD from various bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.govmit.edu

Beyond TrmD, other bacterial enzymes are also potential targets. For instance, some pyridothienopyrimidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication. mdpi.com This dual inhibition is a promising strategy to combat bacterial resistance. mdpi.com While not explicitly mentioning this compound, the broader class of thienopyrimidines has been investigated for its potential to inhibit other bacterial targets.

The following table summarizes the antibacterial activity of selected thieno[2,3-d]pyrimidine derivatives:

Compound/DerivativeTarget Organism(s)Mechanism of Action/Target EnzymeReference
Thienopyrimidinone derivativesGram-positive bacteria, Pseudomonas aeruginosa, Mycobacterium tuberculosisTrmD inhibition nih.govnih.govmit.edu
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VRENot fully elucidated, potential inhibition of folate-utilizing enzymes nih.gov
Pyridothienopyrimidine derivativesEscherichia coli, Bacillus subtilisDNA gyrase and topoisomerase IV inhibition mdpi.com
4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenesNot specified researchgate.net

Antifungal Properties and Fungal Strain Susceptibility

In addition to their antibacterial effects, certain thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antifungal properties. nih.govthepharmajournal.com A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized through nucleophilic substitution, were tested for their antifungal activity against Piricularia oryzae, the fungus responsible for rice blast disease. nih.gov

Furthermore, other synthesized thieno[2,3-d]pyrimidine derivatives have been screened against fungal strains such as Aspergillus niger and Candida albicans. thepharmajournal.com The results of these screenings indicated that some of the tested compounds possessed good antifungal activity. thepharmajournal.com The development of novel fungicides is crucial for agriculture, and the thieno[2,3-d]pyrimidine scaffold shows promise in this area. nih.govfrontiersin.org

The following table provides an overview of the antifungal activity of specific thieno[2,3-d]pyrimidine derivatives:

Compound/DerivativeFungal Strain(s)ActivityReference
4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidinesPiricularia oryzaeEvaluated for antifungal activity nih.gov
4-Substituted & different Substituted Heterocyclic- N-(2-thiomorpholin othieno [2, 3-d] pyrimidin-4-yl) benzamide (B126) derivativesAspergillus niger, Candida albicansGood antifungal activity observed for some compounds thepharmajournal.com
4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivativesAspergillus niger, Aspergillus clavatus, Candida albicansBetter antifungal activity compared to griseofulvin (B1672149) for some compounds researchgate.net

Antiviral Mechanisms

Certain nucleoside derivatives of thieno[2,3-d]pyrimidines have been investigated for their antiviral properties. In one study, cyclic and acyclic nucleosides were synthesized and tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov One of the tested compounds demonstrated a notable effect against HSV-1, while none of the four tested compounds showed any activity against HAV. nih.gov The antiviral activity of these compounds is thought to be related to their ability to act as nucleoside analogues, potentially interfering with viral replication by inhibiting viral enzymes or being incorporated into the viral genome. However, initial examinations of some thieno[2,3-d]pyrimidinedione derivatives did not detect antiviral activity. nih.gov

Antiparasitic Potential

Derivatives of the thieno[2,3-d]pyrimidine scaffold have also shown promise as antiparasitic agents. A series of tetrahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria. rsc.org Several of these compounds exhibited significant antiplasmodial activity, with IC50 values in the low micromolar range. rsc.org These findings suggest that the thieno[2,3-d]pyrimidine scaffold could serve as a valuable template for the development of new antimalarial drugs. rsc.org

Anti-Proliferative and Cytotoxic Effects in Cellular Models

A significant body of research has focused on the anti-proliferative and cytotoxic effects of this compound derivatives in various cancer cell lines.

Derivatives of thieno[2,3-d]pyrimidine have demonstrated the ability to inhibit the growth of a wide range of human cancer cell lines. Studies have reported cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231), colon tumor cells, liver cancer cells (HepG2), and lung cancer cells. nih.govnih.govscielo.brnih.gov

For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and showed promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, a series of 5-amino-2-ethylmercapto-4-phenyl-6-substituted-thieno[2,3-d]pyrimidines were evaluated against MCF-7, HUH-7 (liver), and BHK (kidney) cancer cell lines, with some compounds showing notable cytotoxic effects. researchgate.net Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and have shown excellent anticancer activities against HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Cell Line IC50 (µM) Reference
Compound 2 MCF-7 0.013 nih.gov
Compound 17f HCT-116 2.80 ± 0.16 nih.gov
Compound 17f HepG2 4.10 ± 0.45 nih.gov
Compound 8d HUH-7 5.8 µg/mL researchgate.net
Compound 8d MCF-7 8.3 µg/mL researchgate.net
Compound l MDA-MB-231 27.6 scielo.br

The anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.gov Inhibition of the cell cycle prevents cancer cells from dividing and proliferating. This arrest can occur at different phases of the cell cycle, such as G0/G1 or G2/M. nih.govmdpi.com

For example, inhibition of the 12-lipoxygenase pathway by certain compounds can lead to G0/G1 arrest, associated with a decrease in the levels of cyclin D1 and D3 proteins. nih.gov Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Some thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by interfering with various signaling pathways. nih.gov This can involve the activation of caspases, which are key enzymes in the apoptotic cascade, and the regulation of proteins in the Bcl-2 family that control cell survival and death. nih.gov

An important aspect of cancer therapy is the development of drugs that selectively target cancer cells while minimizing damage to normal, healthy cells. Some 6-substituted thieno[2,3-d]pyrimidine derivatives have demonstrated selective cytotoxicity. nih.gov These compounds have been shown to selectively target cells that express folate receptors (FRs) α or β, which are often overexpressed on the surface of various cancer cells, while having less effect on cells that primarily use other folate transport systems like the reduced folate carrier (RFC) or the proton-coupled folate transporter (PCFT). nih.gov This selectivity offers a potential advantage for targeted cancer therapy.

Furthermore, studies have shown that some thieno[2,3-d]pyrimidine derivatives exhibit significantly higher cytotoxicity against tumor cell lines compared to normal cell lines. For instance, one compound was found to have a much higher IC50 value for the normal human amnion WISH cell line compared to several tumor cell lines. researchgate.net This suggests a degree of selective action against cancerous cells.

Other Significant Biological Activities

Beyond their antiviral, antiparasitic, and anticancer properties, thieno[2,3-d]pyrimidine derivatives have been explored for other biological activities. For example, some derivatives have been investigated for their antibacterial activity, with one compound showing potent effects against a range of antibiotic-resistant Gram-positive bacteria. nih.gov Additionally, certain thieno[2,3-d]pyrimidinedione derivatives have been identified as inhibitors of d-dopachrome (B1263922) tautomerase (D-DT), an enzyme implicated in cancer, and have been shown to suppress the proliferation of non-small cell lung cancer cells. nih.gov The broad spectrum of biological activities associated with the thieno[2,3-d]pyrimidine scaffold underscores its importance as a privileged structure in drug discovery. nih.gov

Modulation of Inflammatory Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold are recognized for their anti-inflammatory potential. nih.govnih.gov The inflammatory process is a complex biological response to tissue damage, involving numerous signaling pathways and cellular mediators. nih.gov The ability of chemical compounds to modulate these pathways is a key area of therapeutic research. nih.gov

One specific mechanism by which these derivatives can exert their effects is through the inhibition of key proteins in inflammatory signaling. Research has identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, compound 5d , as an inhibitor of d-dopachrome tautomerase (D-DT, also known as MIF-2). nih.gov MIF-2 is a cytokine involved in cell cycle progression and inflammation through the mitogen-activated protein kinase (MAPK) pathway. nih.gov By inhibiting MIF-2, compound 5d was shown to attenuate MAPK signaling, leading to a deactivation of the pathway. nih.gov This highlights a specific molecular mechanism through which thieno[2,3-d]pyrimidine derivatives can modulate inflammatory responses.

Other related pyrimidine compounds have also demonstrated anti-inflammatory effects. For instance, a pyrazolo[3,4-d]pyrimidine derivative known as AA-2379 exhibited potent anti-inflammatory activity in various animal models, including carrageenan-induced and bradykinin-induced paw edema. nih.gov Similarly, certain methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives have shown significant anti-inflammatory activity. nih.gov

Table 1: Research Findings on Inflammatory Pathway Modulation

Compound/Derivative Class Target/Mechanism Model System Observed Effect
Thieno[2,3-d]pyrimidine derivative 5d D-dopachrome tautomerase (MIF-2) inhibitor; Deactivation of MAPK pathway Biochemical and Cell-based assays Inhibition of MIF-2 tautomerase activity; Attenuated ERK phosphorylation

Antihypertensive Actions

Research into pyrimidine-based compounds has identified a class of potent antihypertensive agents. A series of 51 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structural analogs of the thieno[2,3-d]pyrimidine core, were evaluated for their ability to lower blood pressure in conscious spontaneously hypertensive rats. bohrium.comnih.gov

Among the tested compounds, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (compound 36 ) emerged as a particularly effective agent. bohrium.comnih.gov It was found to lower blood pressure in a gradual and sustained manner, bringing it to normotensive levels. bohrium.comnih.gov The mechanism of action for these compounds was suggested to be distinct from diuresis. bohrium.com Structure-activity relationship studies revealed that high activity was associated with having at least one ortho substituent on the 6-aryl group. bohrium.com

While the direct mechanism for the pyrido[2,3-d]pyrimidine (B1209978) series is still under investigation, studies on other pyrimidine derivatives offer potential insights. Certain novel pyrimidine compounds have been shown to exhibit calcium channel blockade activity. researchgate.netmdpi.com For example, compounds 5a, 5b, 9b, and 9c from a nifedipine-like series demonstrated significant relaxation of rabbit aortae, indicative of calcium channel blocking. researchgate.net Furthermore, compound 5b was found to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net

Table 2: Research Findings on Antihypertensive Actions

Compound/Derivative Class Proposed Mechanism Model System Observed Effect
6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) Undetermined, non-diuretic Spontaneously Hypertensive Rat Gradual and sustained reduction of blood pressure to normal levels. bohrium.comnih.gov
Pyrimidine derivative 5b (nifedipine-like) Activation of eNOS expression Rat Aorta Intense expression of eNOS immune staining. researchgate.net

Central Nervous System (CNS) Protective Agents

The thieno[2,3-d]pyrimidine scaffold is considered a promising framework for the development of central nervous system (CNS) protective agents. nih.gov The pyrimidine ring system, in general, has gained substantial attention for its potential role in managing neurodegeneration by improving cognitive functions. researchgate.net

A key challenge in developing CNS agents is the ability to cross the blood-brain barrier. Research into related pyrimidine families has shown promise in this area. For instance, a series of novel substituted pyrimidine derivatives were designed, and in silico predictions for compound 5b (SP-2) showed it possesses favorable drug-likeness and ADME properties for CNS activity. nih.gov

Specific mechanisms for neuroprotection have been identified in analogous structures. A prototype triazolopyrimidine, a related heterocyclic family, was shown to be effective in a mouse model of Alzheimer's Disease by normalizing microtubule function and reducing neuronal cell death. technologypublisher.com This demonstrates that pyrimidine-based scaffolds can be designed to penetrate the brain and engage with intracellular targets critical for neuronal health. technologypublisher.com

Antiallergic and Antihistaminic Properties

The broad biological activity of pyrimidine derivatives includes potential antiallergic and antihistaminic effects. mdpi.com These properties are often linked to the ability of a compound to interfere with the action of histamine (B1213489), a key mediator in allergic reactions.

A specific pyrazolo[3,4-d]pyrimidine derivative, AA-2379 , was shown to inhibit vascular permeability induced by histamine and serotonin. nih.gov This action is a hallmark of antihistaminic activity, as it counteracts the fluid leakage from blood vessels that contributes to the swelling and edema seen in allergic responses. The inhibition of histamine-induced effects suggests that this class of compounds could interfere with histamine receptor signaling or downstream pathways.

Analgesic and Antipyretic Effects

In addition to anti-inflammatory properties, certain pyrimidine derivatives have demonstrated significant analgesic (pain-relieving) and antipyretic (fever-reducing) activities.

The non-acidic pyrazolo[3,4-d]pyrimidine derivative AA-2379 was evaluated for its analgesic effects using the phenylquinone-induced writhing test in mice, a standard model for pain. nih.gov The compound showed a potent analgesic effect, with an ID50 value of 10.1 mg/kg when administered orally. nih.gov In another study, a methyl 6-substituted-3(2H)-pyridazinone derivative, compound 9e , was found to be more active as an analgesic than acetylsalicylic acid. nih.gov

The antipyretic activity of AA-2379 was also confirmed in febrile rats and rabbits, where it was effective at oral doses between 3-10 mg/kg. nih.gov These findings indicate that the pyrimidine scaffold can be modified to produce compounds with a profile similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Research into Anti-Alzheimer's Disease Agents

The pyrimidine scaffold is a privileged structure in the search for new treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder. researchgate.netnih.gov Research has revealed that pyrimidine derivatives can interact with multiple targets implicated in the pathology of AD. nih.govsemanticscholar.org

Key molecular targets and mechanisms include:

Kinase Inhibition: Certain benzo-thieno[3,2-d]pyrimidines have shown interesting sub-micromolar inhibition and selectivity towards DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (cdc2-like kinase 1). semanticscholar.org DYRK1A is a significant target in AD research. Other tricyclic pyrimidines have also been identified as inhibitors of DYRK1A/DYRK1B. nih.govsemanticscholar.org

Enzyme Inhibition: Derivatives such as 4,6-Diphenylpyrimidines have been found to be effective inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), both of which are established targets in AD therapy. nih.govsemanticscholar.org

Modulation of Amyloid-Beta: A series of piperazinyl pyrimidines were discovered to be γ-secretase modulators, showing potent and selective inhibition of Aβ42 production. nih.govsemanticscholar.org A prototype triazolopyrimidine was also found to reduce the generation of amyloid plaques in a mouse model of AD. technologypublisher.com

Microtubule Stabilization: Compounds from the triazolopyrimidine family have been shown to stabilize microtubules, which are critical for normal neuronal function and are disrupted in AD. technologypublisher.com

Specific compounds have shown notable promise. Compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine 5b (SP-2) displayed an excellent anti-Alzheimer's profile in studies, with results comparable to the established drug donepezil. nih.gov

Computational and Theoretical Investigations of 6 Methylthieno 2,3 D Pyrimidine

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 6-methylthieno[2,3-d]pyrimidine derivatives and their biological targets, thereby predicting their binding affinity.

Researchers have extensively used molecular docking to investigate the binding modes of thieno[2,3-d]pyrimidine (B153573) analogs with various receptors. For instance, in the context of cancer therapy, these compounds have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and kinases such as Janus kinase 2 (JAK2) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.comnih.gov

Key Interactions and Binding Modes:

DHFR Inhibition: Docking studies revealed that the thieno[2,3-d]pyrimidine scaffold can bind to the DHFR enzyme in a "flipped" mode. The sulfur atom of the thiophene (B33073) ring mimics the 4-amino group of methotrexate (B535133) (MTX), a known DHFR inhibitor. nih.gov Essential interactions include the formation of a salt bridge between the nitrogen atom at position 1 and the amino group at position 2 with the key amino acid Glu30. nih.gov Additionally, the oxygen atom at position 4 is crucial for forming hydrogen bonds with residues like Val115, Ile7, and Tyr121. nih.gov

Folate Receptor (FR) Targeting: Molecular docking studies on folate receptors (FRα and FRβ) have shown that the thieno[2,3-d]pyrimidine scaffold engages in π–π stacking interactions with aromatic residues like Tyr85, Trp171, Tyr101, and Trp187. nih.gov Hydrogen bonding between the 2-amino and 4-oxo groups of the pyrimidine (B1678525) ring with residues such as Asp81, Ser174, Arg103, Asp97, Arg119, and His151 further stabilizes the complex. nih.gov

Kinase Inhibition: In the case of JAK2, docking studies of a thieno[2,3-d]pyrimidine derivative showed promising binding affinities. mdpi.com For PI3Kγ, a derivative established hydrogen bond interactions with Val848 and additional hydrophobic interactions with Met773. nih.gov Similarly, docking into the VEGFR-2 active site has been performed to understand the binding interactions of potent inhibitors. nih.gov

Table 1: Molecular Docking Results for this compound Derivatives
Target ProteinPDB IDLigand/DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
Human GARFTase4ZYWCompound 7-16.26Not specified nih.gov
Human FRα5IZQCompound 2, 4, 9Not specifiedAsp81, Tyr85, Arg103, Ser174, Trp171 nih.gov
Human FRβ4KN2Compound 2, 4, 9Not specifiedAsp97, Tyr101, Arg119, His151, Trp187 nih.gov
JAK25AEPCompound 3-6.3902Not specified mdpi.com
JAK24C62Compound 3-5.239Not specified mdpi.com
JAK23ZMMCompound 3-6.0183Not specified mdpi.com
PI3KβNot specifiedCompound VIb-43.8Val848, Asp807, Met773 nih.gov
PI3Kγ3DBSCompound VIbNot specifiedNot specified nih.gov
EGFRNot specifiedCompound 7bNot specifiedNot specified nih.gov

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the conformational preferences and electronic properties of molecules. These studies provide insights into the three-dimensional structure and reactivity of this compound derivatives, which are crucial for their interaction with biological targets.

A study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates used DFT to select the most stable conformers for further analysis. nih.gov The results indicated that these derivatives are likely to interact with biological targets in their 4-amino tautomeric form. nih.gov Furthermore, it was found that benzyl-substituted derivatives possess a more flexible molecular structure, potentially allowing for more efficient receptor binding. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design are powerful computational strategies for discovering new drug candidates. These methods involve the high-throughput screening of large compound databases against a specific biological target to identify potential hits.

For the thieno[2,3-d]pyrimidine scaffold, in silico approaches have been utilized to design novel derivatives with enhanced biological activity. For example, Swiss Target Prediction has been used to identify potential targets for thieno[2,3-d]pyrimidine derivatives, with kinases, particularly JAK2, showing high affinity. mdpi.com The design of new derivatives often involves bioisosteric replacement of different parts of the molecule to improve properties like transport selectivity and target inhibition. nih.gov For instance, replacing a side-chain phenyl ring with pyridine (B92270) or thiophene has been explored to optimize the anticancer activity of 6-substituted thieno[2,3-d]pyrimidines. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on thieno[2,3-d]pyrimidine derivatives to predict their antitumor activity. cjsc.ac.cn Techniques like CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), and HQSAR (Hologram QSAR) have been employed. cjsc.ac.cn

A study on thieno[2,3-d]pyrimidine derivatives yielded statistically significant QSAR models:

CoMFA: q² = 0.621, r² = 0.959 cjsc.ac.cn

CoMSIA: q² = 0.522, r² = 0.961 cjsc.ac.cn

HQSAR: q² = 0.535, r² = 0.871 cjsc.ac.cn

These models indicated a good fit and high predictive ability, providing valuable insights for the design of promising anticancer drugs. cjsc.ac.cn

Simulation of Protein-Ligand Dynamics and Interaction Hotspots

Molecular dynamics (MD) simulations are used to study the dynamic behavior of protein-ligand complexes over time. These simulations provide a more realistic picture of the interactions and can help identify key residues or "hotspots" that are crucial for binding.

While specific MD simulation studies focusing solely on this compound were not prominently found, studies on related thienopyrimidine derivatives highlight the utility of this technique. For instance, MD simulations of thieno[3,4-d]pyrimidine (B1628787) inhibitors of HIV-1 reverse transcriptase have been performed to analyze the stability of the protein-ligand complex and identify critical hydrogen bonding and van der Waals interactions. nih.gov Such simulations are invaluable for understanding the dynamic nature of ligand binding and for refining the design of more effective inhibitors.

Advanced Research on 6 Methylthieno 2,3 D Pyrimidine Derivatives and Analogues

Design and Synthesis of Hybrid Molecules Incorporating the 6-Methylthieno[2,3-d]pyrimidine Core

The synthesis of hybrid molecules involves chemically linking the this compound core with other known bioactive fragments to create a single molecule with potentially synergistic or additive effects. The synthetic approaches are often multi-step processes, beginning with the construction of the core thieno[2,3-d]pyrimidine (B153573) ring system.

A common starting point is the Gewald reaction, which is used to prepare a substituted 2-aminothiophene intermediate. nih.govrsc.org For instance, the reaction of cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) and sulfur in ethanol (B145695) yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. nih.gov This intermediate can then be cyclized using formamide (B127407) to produce the corresponding thieno[2,3-d]pyrimidinone. nih.gov Subsequent chlorination with phosphorus oxychloride (POCl₃) affords a reactive 4-chloro derivative, which serves as a key building block for further hybridization. nih.govnih.gov

From this 4-chloro intermediate, various hybrid molecules can be synthesized. For example, nucleophilic substitution with ethyl glycinate, followed by reaction with hydrazine (B178648) hydrate (B1144303), produces a hydrazide derivative. nih.gov This hydrazide can then be reacted with a range of aldehydes, isatin, phenyl isocyanate, or other reagents to generate a diverse library of hybrid compounds. nih.gov Another strategy involves the Dimroth rearrangement, where condensation with different anilines can produce a variety of substituted thieno[2,3-d]pyrimidines. researchgate.net

Researchers have successfully hybridized the thieno[2,3-d]pyrimidine scaffold with various pharmacophoric fragments known for their anticancer properties. nih.gov These synthetic strategies allow for the systematic exploration of structure-activity relationships and the optimization of the biological profiles of the resulting hybrid molecules.

Table 1: Synthetic Strategies for Thieno[2,3-d]pyrimidine Hybrids

Starting Material/IntermediateReagents and ConditionsResulting Hybrid StructureReference
2-Aminothiophene-3-carbonitrile (B183302)Trifluoroacetic acid, POCl₃4-Trifluoromethylthieno[2,3-d]pyrimidine sci-hub.se
4-Chlorothieno[2,3-d]pyrimidine (B15048)Ethyl glycinate, then Hydrazine hydrateAcetohydrazide-thieno[2,3-d]pyrimidine hybrid nih.gov
Thieno[2,3-d]pyrimidin-4-onePhosphorus oxychloride (POCl₃)4-Chlorothieno[2,3-d]pyrimidine intermediate nih.govnih.gov
4-Chlorothieno[2,3-d]pyrimidineVarious anilines (Dimroth rearrangement)4-Anilino-thieno[2,3-d]pyrimidine derivatives researchgate.net

Development of Multi-Target Directed Ligands for Complex Biological Systems

The development of multi-target directed ligands (MTDLs) is a key strategy for addressing complex diseases like cancer and inflammation, which often involve multiple biological pathways. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile platform for creating agents that can simultaneously inhibit several protein targets. nih.gov

One approach has been to design dual inhibitors targeting enzymes involved in inflammation. For example, a series of thieno[2,3-d]pyrimidine derivatives were synthesized as MTDLs to inhibit both 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). nih.gov Compound 6o from this series demonstrated potent inhibition of 15-LOX and was five times more selective for COX-2 than the standard drug diclofenac. nih.gov

In the realm of cancer therapy, researchers have developed 6-substituted thieno[2,3-d]pyrimidine analogues as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov Compound 2 was found to inhibit both GARFTase and AICARFTase, establishing the thieno[2,3-d]pyrimidine scaffold's potential for dual inhibition within this critical metabolic pathway. nih.gov Further studies identified that some derivatives also inhibit the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2), adding a third target to their profile. nih.gov

Other research has focused on designing dual inhibitors of receptor tyrosine kinases, which are crucial for tumor angiogenesis and growth. A series of thieno[2,3-d]pyrimidine derivatives were developed as potent dual inhibitors of c-Met and VEGFR-2. nih.gov Similarly, by grafting different phenoxy moieties onto the C-4 position of the scaffold, researchers created dual inhibitors of EGFR and VEGFR-2. researchgate.net

Table 2: Examples of Multi-Target Directed Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget 1Target 2Therapeutic AreaReference
Compound 6o 15-LOX (IC₅₀ = 1.17 µM)COX-2 (High Selectivity)Anti-inflammatory nih.gov
Compound 2 GARFTase (Ki = 2.97 µM)AICARFTase (Ki = 9.48 µM)Anticancer nih.gov
Compound 12j c-Met (IC₅₀ = 25 nM)VEGFR-2 (IC₅₀ = 48 nM)Anticancer nih.gov
Compound 19d EGFRVEGFR-2Anticancer researchgate.net

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while retaining the essential binding interactions of a known active compound.

Scaffold hopping involves replacing the central molecular core (scaffold) of a ligand with a structurally different one. This is often done to escape patent-protected chemical space, improve physicochemical properties, or discover new biological activities. In one study, researchers used scaffold hopping to move from a thieno[2,3-d]pyrimidine template to a furano[2,3-d]pyrimidine core to develop potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov This hop was successful, leading to the identification of active inhibitors with a different, albeit related, heterocyclic system. nih.gov

Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. The thieno[2,3-d]pyrimidine scaffold itself is considered a bioisostere of purine. sci-hub.senih.gov This principle has been explored by systematically replacing atoms within the heterocyclic core to understand their importance for biological activity. For instance, in a study on triazolopyrimidine analogues, replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine system resulted in a 100-fold decrease in binding affinity, highlighting the crucial role of a specific nitrogen atom in the pyrimidine (B1678525) ring for activity. nih.gov Conversely, replacing a nitrogen atom at another position (N3) with a carbon atom led to retained or even improved potency. nih.gov These studies help to define the minimal pharmacophore required for activity and guide the design of new analogues with potentially better drug-like properties.

Table 3: Bioisosteric Replacements in Fused Pyrimidine Scaffolds

Original ScaffoldBioisosteric ReplacementResulting ScaffoldImpact on ActivityReference
Thieno[2,3-d]pyrimidineThiophene (B33073) replaced by FuranFurano[2,3-d]pyrimidinePotent Notum inhibitors identified nih.gov
TriazolopyrimidineCore replaced by Triazolo[1,5-a]pyridineTriazolo[1,5-a]pyridine100-fold reduction in binding affinity nih.gov
Purine (Adenine)N7 and C8 replaced by S and CHThieno[2,3-d]pyrimidineBiologically active scaffold sci-hub.senih.gov

Exploration of Novel Pharmacophores for Enhanced Bioactivity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Research on this compound derivatives involves identifying and optimizing these pharmacophoric features to enhance potency and selectivity.

Structure-activity relationship (SAR) studies have been crucial in defining the key pharmacophoric elements of thieno[2,3-d]pyrimidine inhibitors. For dihydrofolate reductase (DHFR) inhibitors, it was found that the nitrogen atom at position 1 and the amino group at position 2 of the thieno[2,3-d]pyrimidine ring are essential for forming a salt bridge with a key glutamate (B1630785) residue in the enzyme's active site. nih.gov The oxygen atom at position 4 is also critical, forming hydrogen bonds with other amino acid residues. nih.gov The binding mode is described as "flipped," where the sulfur atom of the thiophene ring mimics the 4-amino group of methotrexate (B535133). nih.gov

In the design of PI3K inhibitors, a design strategy was based on maintaining a morpholine (B109124) moiety, a known pharmacophoric feature of many PI3K inhibitors, while modifying the thieno[2,3-d]pyrimidine scaffold to improve properties like solubility. nih.gov Molecular docking studies confirmed that the morpholine oxygen forms a key hydrogen bond with a valine residue in the hinge region of the PI3K active site, similar to the lead compound PI-103. nih.gov

Computational techniques like pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) are also employed to develop predictive models. For a series of 2-phenylpyrimidine (B3000279) analogues targeting PDE4B, a five-point pharmacophore model was developed that successfully predicted the activity of new compounds. nih.gov Such models provide valuable insights into the structural requirements for high-potency ligands and guide the design of novel molecules with enhanced bioactivity. nih.gov

Future Directions in 6 Methylthieno 2,3 D Pyrimidine Research

Identification of Undiscovered Biological Targets and Pathways

While derivatives of the thieno[2,3-d]pyrimidine (B153573) core are known to interact with several key biological targets, the full spectrum of their molecular interactions remains an active area of investigation. Initial research has successfully identified inhibitors for targets crucial in cancer progression. For instance, various substituted thieno[2,3-d]pyrimidines have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov Other derivatives have been found to target enzymes in the folate pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase), which are critical for the synthesis of purine (B94841) nucleotides. nih.gov

Further studies have demonstrated that specific analogues can inhibit D-dopachrome (B1263922) tautomerase (MIF2), a cytokine implicated in the proliferation of non-small cell lung cancer, and the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers. nih.govnih.gov

The future of research in this area lies in moving beyond these established targets. High-throughput screening of 6-methylthieno[2,3-d]pyrimidine-based libraries against broader panels of kinases and other enzymes could uncover entirely new mechanisms of action. Exploring its impact on metabolic pathways beyond folate metabolism, or its potential role in modulating epigenetic targets or protein-protein interactions, represents a significant frontier. The identification of novel targets will not only broaden the therapeutic potential of this scaffold but also provide new tools for understanding complex disease biology.

Table 1: Known and Potential Biological Targets of the Thieno[2,3-d]pyrimidine Scaffold

Target ClassSpecific Target(s)Therapeutic AreaFuture Research Focus
Kinases VEGFR-2, PI3K, EGFR nih.govnih.govnih.govOncologyScreening against the full human kinome; exploring inhibitors for inflammatory or metabolic disease-related kinases.
Metabolic Enzymes GARFTase, AICARFTase, SHMT2 nih.govOncologyInvestigating effects on other metabolic pathways (e.g., lipid metabolism, glycolysis); identifying allosteric inhibition sites.
Cytokines D-dopachrome tautomerase (MIF2) nih.govOncology, InflammationExploring interactions with other members of the MIF family; investigating downstream signaling effects.
Epigenetic Targets UndiscoveredOncology, Genetic DisordersScreening against histone deacetylases (HDACs), methyltransferases, and bromodomains.
Protein-Protein Interactions UndiscoveredMultipleDesigning derivatives that can disrupt key pathological protein complexes (e.g., MDM2-p53).

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes to thieno[2,3-d]pyrimidine derivatives often involve multi-step processes that utilize harsh reagents and chlorinated solvents. For example, a common step is the chlorination of a thieno[2,3-d]pyrimidin-4-one precursor using phosphorus oxychloride (POCl₃), a highly corrosive and environmentally hazardous reagent. nih.gov Subsequent reactions may involve heating in high-boiling point solvents like dimethylformamide (DMF) or using acetic anhydride. nih.gov

Future synthetic research must prioritize the development of sustainable and green alternatives. This involves a fundamental rethinking of the synthetic strategy to reduce waste, minimize energy consumption, and avoid toxic substances. Key future directions include:

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions, minimizing the need for extensive purification.

Solvent-Free Reactions: Designing solid-state reactions or reactions that proceed in water or bio-based solvents (e.g., ethanol (B145695), 2-methyl-THF) would significantly improve the environmental footprint of the synthesis.

Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of less toxic metals or exploring organocatalysis could eliminate large quantities of hazardous waste.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Synthesis

Synthetic StepTraditional MethodPotential Green AlternativeAdvantages of Green Approach
Heterocycle Formation Refluxing in high-boiling solvents (e.g., DMF). nih.govMicrowave-assisted organic synthesis (MAOS); solid-state melt reaction.Reduced energy consumption, faster reaction rates, elimination of toxic solvents.
Chlorination Use of phosphorus oxychloride (POCl₃). nih.govCatalytic chlorination methods; enzymatic halogenation.Avoidance of highly corrosive and hazardous reagents, reduced waste.
Functionalization Reactions requiring stoichiometric bases and extended heating.Flow chemistry for controlled, rapid reactions; use of recyclable catalysts.Improved safety, higher efficiency, catalyst recycling, reduced waste streams.
Purification Column chromatography with silica (B1680970) gel and organic solvents.Crystallization from green solvents; supercritical fluid chromatography (SFC).Reduced solvent use, potential for solvent recycling.

Integration of Advanced Computational Methodologies for Rational Drug Design

The design of novel this compound derivatives has already benefited from computational chemistry. Molecular docking studies have been instrumental in understanding how these molecules bind to the active sites of targets like PI3K and VEGFR-2, elucidating key interactions that contribute to their inhibitory activity. nih.govnih.gov Furthermore, in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties are being used to guide the selection of candidates with better drug-like characteristics for synthesis. nih.gov

The future in this area lies in integrating more sophisticated and predictive computational tools earlier and more extensively in the design process.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability and the role of solvent molecules.

Free Energy Perturbation (FEP): This method offers a more accurate prediction of binding affinities for a series of related compounds compared to simple docking scores, allowing for more precise prioritization of synthetic targets.

Artificial Intelligence and Machine Learning (AI/ML): AI models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, un-synthesized compounds. Generative models can even propose entirely new molecular structures based on desired activity and pharmacokinetic profiles.

Polypharmacology Prediction: Computational tools can be used to predict the off-target interactions of a given derivative. This can help in proactively identifying potential liabilities or, conversely, in designing multi-targeted ligands with a desired polypharmacological profile for treating complex diseases like cancer. nih.gov

Table 3: Advanced Computational Methodologies in Drug Design

MethodologyApplication in this compound ResearchDesired Outcome
Molecular Docking Predict binding mode and score of virtual derivatives in a target's active site. nih.govPrioritize compounds for synthesis based on predicted affinity.
Molecular Dynamics (MD) Simulations Assess the stability of the ligand-protein complex and identify key dynamic interactions.Understand the precise mechanism of binding and resistance mutations.
Free Energy Perturbation (FEP) Accurately calculate the relative binding free energy of a series of analogues.Rank potential drug candidates with high confidence before synthesis.
ADME/Tox Prediction In silico estimation of pharmacokinetic and toxicity profiles. nih.govFilter out compounds with poor drug-like properties early in the design phase.
AI/Machine Learning Develop QSAR models to predict activity; use generative models to design novel structures.Accelerate the discovery of potent and novel lead compounds.

Expanding the Scope of Derivatization for Non-Medicinal Academic Applications

To date, research on the this compound scaffold has been overwhelmingly focused on its medicinal applications, particularly in oncology. However, its unique heterocyclic structure presents opportunities for exploration in other scientific fields. Future academic research should seek to expand its utility beyond the biomedical realm.

Materials Science: Fused aromatic heterocycles are often fluorescent and possess interesting electronic properties. Derivatives of this compound could be synthesized and evaluated for their potential use as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in other functional materials.

Chemical Biology and Sensing: The scaffold could be functionalized with fluorophores and specific binding moieties to create chemical probes. These probes could be used to visualize specific ions, molecules, or enzymatic activities within cells, serving as tools for basic biological research.

Coordination Chemistry: The nitrogen and sulfur atoms within the thieno[2,3-d]pyrimidine core are potential coordination sites for metal ions. Research into the synthesis of organometallic complexes featuring this scaffold as a ligand could lead to new catalysts or materials with unique magnetic or electronic properties.

Agrochemicals: The structural similarity of the thieno[2,3-d]pyrimidine core to purines, which are fundamental to all life, suggests that derivatives could have applications as herbicides or fungicides by disrupting essential biological pathways in weeds or fungi.

Table 4: Potential Non-Medicinal Academic Applications

Field of ApplicationResearch DirectionKey Properties to Investigate
Materials Science Synthesis of extended, conjugated derivatives.Photoluminescence, quantum yield, charge transport properties, thermal stability.
Chemical Sensing Functionalization with ionophores or environmentally sensitive dyes.Changes in fluorescence or color upon binding to a target analyte.
Coordination Chemistry Synthesis of metal complexes with the scaffold as a ligand.Catalytic activity, magnetic susceptibility, electrochemical behavior.
Agrochemicals Screening of a derivative library against plant and fungal pathogens.Herbicidal activity, fungicidal activity, mechanism of action.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR resolves regiochemistry (e.g., distinguishing thieno vs. pyrimidine protons) .
  • GC-MS/HPLC : Used to verify purity (>95%) and monitor reaction intermediates .
  • X-ray crystallography : Validates stereochemistry in complex derivatives (e.g., dihydrofolate reductase inhibitors) .

How to address contradictions in reported biological activity data?

Advanced
Discrepancies often arise from assay variability:

  • Enzyme vs. cell-based assays : For example, 6-methyl derivatives show potent dihydrofolate reductase inhibition (IC50 = 0.8 µM) but reduced activity in cell cultures due to poor permeability .
  • Receptor specificity : Adenosine A2A binding affinity varies with solvent polarity and protein expression systems . Standardizing assay protocols (e.g., buffer pH, cell lines) mitigates such issues.

What are the key pharmacological applications of this scaffold?

Q. Basic

  • Antimicrobial agents : Derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Kinase inhibition : CHK1 inhibitors (IC50 < 10 nM) show promise in cancer therapy .
  • Antiviral research : Structural analogs (e.g., pyrrolo[2,3-d]pyrimidines) are explored for HIV-1 inhibition .

What challenges arise in multi-step synthesis?

Q. Advanced

  • Intermediate instability : 6-Formyl intermediates require low-temperature storage (-20°C) to prevent polymerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often needed to separate regioisomers .
  • Scale-up limitations : Microwave-assisted methods improve yields but face challenges in industrial reactors .

How do computational methods aid in derivative design?

Q. Advanced

  • Molecular docking : Predicts binding modes to targets like FAK (focal adhesion kinase) with RMSD < 2.0 Å .
  • QSAR models : Correlate logP values (1.5–3.5) with antibacterial activity, guiding lipophilicity optimization .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent oxidation .
  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (H315, H319 hazard codes) .

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